Aqueous Solubility vs N-Boc-propargyl-glycine
The target compound exhibits aqueous solubility of ≥200 mg/mL (approximately 2.6 M), as reported by Ambeed product specifications . In contrast, the closest structural analog, N-Boc-N-propargyl-glycine (CAS 158979-29-4), is soluble in water but at substantially lower levels; a Chemistry StackExchange entry reports solubility of at least 25 mg/mL (approximately 117 mM) [1]. This represents a ≥8-fold difference in gravimetric solubility and an even larger >22-fold difference in molar solubility, attributable to the additional methylene group increasing polarity (XLogP3 0.7 vs 1.95) [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥200 mg/mL (≈2595 mM) in H₂O |
| Comparator Or Baseline | N-Boc-N-propargyl-glycine (CAS 158979-29-4): ≥25 mg/mL (≈117 mM) in H₂O |
| Quantified Difference | ≥8-fold higher gravimetric solubility; >22-fold higher molar solubility |
| Conditions | Room temperature; vendor specification sheets and community-reported data |
Why This Matters
Higher aqueous solubility enables higher-yielding CuAAC click reactions in aqueous or mixed aqueous-organic media with reduced need for co-solvents, directly impacting conjugation efficiency in bioconjugation workflows.
- [1] Chemistry StackExchange. Revision 30f41ec1: Solubility of N-Boc-N-propargyl-glycine. https://chemistry.stackexchange.com/revisions/30f41ec1-c98e-496f-a7f6-b3578a399e7d/view-source (accessed 2026-05-01). View Source
- [2] Kuujia.com. CAS 2731007-54-6: 3-{(tert-Butoxy)carbonyl(prop-2-yn-1-yl)amino}propanoic acid – Computed Properties (XLogP3 = 0.7). https://www.kuujia.com/cas-2731007-54-6.html (accessed 2026-05-01). View Source
